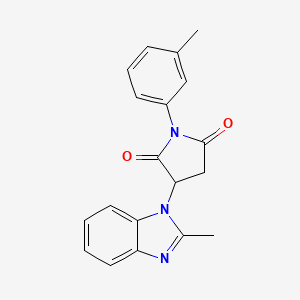
3-(2-methyl-1H-benzimidazol-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methyl-1H-benzimidazol-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-methyl-1H-benzimidazol-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anticancer, and antidiabetic properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N2O2, with a molecular weight of approximately 256.30 g/mol. The structure features a benzimidazole moiety, which is known for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacteria and fungi, showing promising results.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | Bansal & Silakari (2012) |
| Escherichia coli | 32 | Luo et al. (2015) |
| Candida albicans | 25 | Noolvi et al. (2014) |
| Pseudomonas aeruginosa | 64 | Akhtar et al. (2017) |
These findings suggest that the compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in various cancer lines.
Case Study: In Vitro Anticancer Activity
In a study published by Wang et al. (2015), the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
- MCF-7 Cell Line : IC50 = 12 µM
- HeLa Cell Line : IC50 = 15 µM
These results demonstrate that the compound effectively inhibits cell growth in these cancer types, suggesting its potential as an anticancer agent.
Antidiabetic Activity
Recent studies have explored the antidiabetic properties of benzimidazole derivatives. The compound was evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism.
Table 2: Antidiabetic Activity Data
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-(2-methyl-1H-benzimidazol-1-yl)-... | 8.9 | Keri et al. (2015) |
| Acarbose | 14.7 | Bansal & Silakari (2012) |
The lower IC50 value compared to acarbose indicates that this compound may be a more effective inhibitor of α-glucosidase, highlighting its potential as an antidiabetic agent.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The presence of the benzimidazole ring enhances membrane permeability in bacterial cells.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases.
- Antidiabetic Effect : The inhibition of α-glucosidase leads to reduced glucose absorption in the intestines.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-5-7-14(10-12)22-18(23)11-17(19(22)24)21-13(2)20-15-8-3-4-9-16(15)21/h3-10,17H,11H2,1-2H3 |
InChI Key |
DQMSUGPKHDTTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3C(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















